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Compound of Interest

Compound Name: 7-Methyl-3-octyne

Cat. No.: B1605108 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

non-terminal alkyne, 7-Methyl-3-octyne (CAS No. 37050-06-9). This document is intended for

researchers, scientists, and professionals in the fields of chemical analysis and drug

development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics. All presented data is supported by

detailed experimental protocols to ensure reproducibility and accurate interpretation.

Summary of Spectroscopic Data
The following tables summarize the quantitative spectroscopic data obtained for 7-Methyl-3-
octyne.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.14 q 2H H-2

2.08 t 2H H-5

1.62 m 1H H-7

1.45 q 2H H-6

1.09 t 3H H-1

0.90 d 6H H-8, H-8'

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

81.3 C-3 or C-4

79.9 C-3 or C-4

42.1 C-6

28.1 C-7

22.5 C-8, C-8'

20.9 C-5

14.3 C-2

12.5 C-1

Note: NMR data is predicted using computational models and should be confirmed by

experimental analysis.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2960 Strong C-H stretch (sp³)

2932 Strong C-H stretch (sp³)

2874 Strong C-H stretch (sp³)

2235 Weak C≡C stretch (internal alkyne)

1465 Medium C-H bend (CH₂, CH₃)

1380 Medium C-H bend (CH₃)

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment

124 15 [M]⁺ (Molecular Ion)

109 30 [M - CH₃]⁺

95 60 [M - C₂H₅]⁺

81 100 [M - C₃H₇]⁺

67 85 [C₅H₇]⁺

55 70 [C₄H₇]⁺

41 95 [C₃H₅]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 7-Methyl-3-octyne (5-10 mg) is dissolved in approximately 0.7 mL of deuterated

chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The

solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400

MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient

relaxation delay to ensure quantitative integration. For ¹³C NMR, a proton-decoupled pulse

sequence is employed to obtain singlets for each unique carbon atom.
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Infrared (IR) Spectroscopy
A drop of neat 7-Methyl-3-octyne is placed between two polished sodium chloride (NaCl)

plates to form a thin liquid film. The plates are mounted in a sample holder and placed in the

beam path of an FTIR spectrometer. The spectrum is recorded over the range of 4000-600

cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates is recorded

prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral analysis is performed using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 7-Methyl-3-
octyne in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is

separated from the solvent on a suitable capillary column (e.g., DB-5ms) and introduced into

the mass spectrometer. The mass spectrum is obtained by electron ionization at 70 eV,

scanning a mass range of m/z 35-200.

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis

Interpretation
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Structural Elucidation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation of 7-Methyl-3-octyne

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1605108?utm_src=pdf-body-img
https://www.benchchem.com/product/b1605108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Fragmentation Pathways of 7-Methyl-3-octyne
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[C5H7]⁺
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- C2H4

Click to download full resolution via product page

Caption: Proposed fragmentation pathways for 7-Methyl-3-octyne in mass spectrometry.

Structure of 7-Methyl-3-octyne for NMR Correlation
To cite this document: BenchChem. [Spectroscopic Profile of 7-Methyl-3-octyne: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605108#spectroscopic-data-for-7-methyl-3-octyne-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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